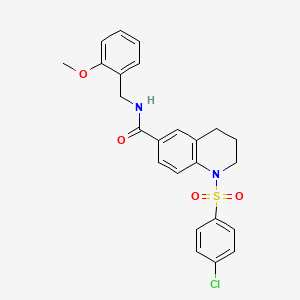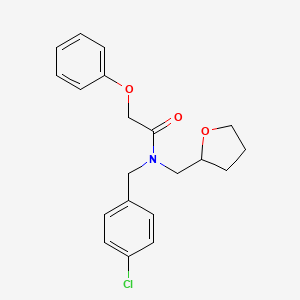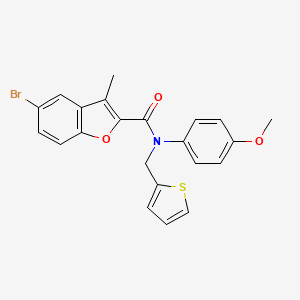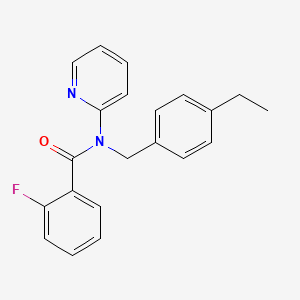
1-((4-Chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of the chlorobenzenesulfonyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the methoxyphenylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its structural similarity to known bioactive compounds.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with amino acid residues in the active site of enzymes, while the tetrahydroquinoline core may mimic the structure of natural substrates or inhibitors.
相似化合物的比较
Similar Compounds
1-(2-Chlorobenzenesulfonyl)-4-[(4-methoxyphenyl)methyl]piperidin-4-ylmethanol: Similar sulfonyl and methoxyphenyl groups but different core structure.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the tetrahydroquinoline core.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to its combination of a tetrahydroquinoline core with sulfonyl and methoxyphenyl groups. This unique structure may confer specific biological activities and reactivity that are not present in similar compounds.
属性
分子式 |
C24H23ClN2O4S |
|---|---|
分子量 |
471.0 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-31-23-7-3-2-5-19(23)16-26-24(28)18-8-13-22-17(15-18)6-4-14-27(22)32(29,30)21-11-9-20(25)10-12-21/h2-3,5,7-13,15H,4,6,14,16H2,1H3,(H,26,28) |
InChI 键 |
UZIAMVUGKBLFJR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11361212.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide](/img/structure/B11361223.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11361229.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide](/img/structure/B11361242.png)
![2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11361243.png)
![4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11361251.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11361258.png)
![N-(4-methoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11361264.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11361267.png)
![6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11361276.png)

![2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11361287.png)
